molecular formula C23H26N2O4 B1264573 2-[[1-[[3-(2-Hydroxyethoxy)phenyl]methyl]-4-piperidinyl]methyl]isoindole-1,3-dione

2-[[1-[[3-(2-Hydroxyethoxy)phenyl]methyl]-4-piperidinyl]methyl]isoindole-1,3-dione

Cat. No. B1264573
M. Wt: 394.5 g/mol
InChI Key: XIBVZULVNYKJHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[1-[[3-(2-hydroxyethoxy)phenyl]methyl]-4-piperidinyl]methyl]isoindole-1,3-dione is a member of piperidines.

Scientific Research Applications

Structural Characterization

  • NMR Spectroscopy : Isoindoline-1,3-dione derivatives, similar to the compound , have been structurally characterized using 1D and 2D NMR spectroscopy, demonstrating the utility of these techniques in confirming molecular identity and understanding structural details (Dioukhane et al., 2021).

Synthetic Applications

  • Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives : New synthesis methods for hexahydro-1H-isoindole-1,3(2H)-dione derivatives have been developed, highlighting the versatility of these compounds in chemical synthesis and the potential for creating a wide range of derivatives with varying properties (Tan et al., 2016).

Molecular Interactions and Mechanisms

  • Microwave-Assisted Synthesis : The synthesis of N-(Arylaminomethyl)-phthalimides, which are structurally related to the compound of interest, has been facilitated by microwave-assisted reactions, indicating a method for rapid and efficient synthesis of similar compounds (Sena et al., 2007).

Material Science

  • Mesogenic Schiff Bases : Isoindoline-1,3-dione based mesogenic Schiff bases have been synthesized and characterized, showing liquid crystalline behavior. These findings suggest potential applications in material science, particularly in the development of liquid crystal displays and other optical devices (Dubey et al., 2018).

Photophysical Properties

  • Solvatochromic Shift Method : The study of a novel phthalimide derivative's photophysical properties using the solvatochromic shift method provides insights into the electronic properties of such compounds, which could be useful in designing new materials for optical and electronic applications (Akshaya et al., 2016).

properties

Product Name

2-[[1-[[3-(2-Hydroxyethoxy)phenyl]methyl]-4-piperidinyl]methyl]isoindole-1,3-dione

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

2-[[1-[[3-(2-hydroxyethoxy)phenyl]methyl]piperidin-4-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C23H26N2O4/c26-12-13-29-19-5-3-4-18(14-19)15-24-10-8-17(9-11-24)16-25-22(27)20-6-1-2-7-21(20)23(25)28/h1-7,14,17,26H,8-13,15-16H2

InChI Key

XIBVZULVNYKJHQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN2C(=O)C3=CC=CC=C3C2=O)CC4=CC(=CC=C4)OCCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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